

# Technical Guide: Spectroscopic Properties of (S)-1-(3-Bromophenyl)ethylamine

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## Compound of Interest

Compound Name:	1-(3-Bromophenyl)ethylamine Hydrochloride
CAS No.:	90151-46-5
Cat. No.:	B2416893

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## Introduction & Compound Identity

(S)-1-(3-Bromophenyl)ethylamine (CAS: 139305-96-7) is the levorotatory enantiomer of 3-bromo- $\alpha$ -methylbenzylamine. It serves as a versatile chiral scaffold, leveraging the meta-bromo substituent for further functionalization (e.g., cross-coupling) while maintaining stereochemical integrity at the benzylic amine center.

## Core Identity Data

Property	Specification
IUPAC Name	(1S)-1-(3-Bromophenyl)ethanamine
CAS Number	139305-96-7
Molecular Formula	C H BrN
Molecular Weight	200.08 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	96°C at 4 mmHg
Density	~1.33 - 1.39 g/mL
Chirality	S-configuration (Levorotatory)

## Physical & Chiral Properties

The defining characteristic of this compound is its optical activity. Accurate measurement of specific rotation is the primary method for establishing enantiomeric purity prior to spectroscopic analysis.

### Optical Rotation

The (S)-enantiomer is levorotatory.

- Specific Rotation

:

(Neat)

- Alternative Condition:

(c=1.0, CHCl

)

## Chiral HPLC Analysis

Enantiomeric Excess (ee) is determined using polysaccharide-based chiral stationary phases.

- Columns: Cellulose-based (e.g., Chiralcel OD-H, Lux Cellulose-3).
- Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 or 95:5) with 0.1% Diethylamine (DEA) or Triethylamine (TEA) to suppress tailing of the primary amine.
- Detection: UV at 220 nm or 254 nm.

## Molecular Spectroscopy

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct meta-substitution pattern on the phenyl ring and the benzylic amine system.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

) Assignments

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.38	Doublet ( Hz)	3H	-CH	Methyl group coupled to methine.
1.60	Broad Singlet	2H	-NH	Exchangeable amine protons (shift varies with concentration).
4.13	Quartet ( Hz)	1H	-CH-N	Benzylic methine; deshielded by N and aromatic ring.
7.18	Triplet ( Hz)	1H	Ar-H (C5)	Meta to both Br and alkyl group.
7.28	Doublet ( Hz)	1H	Ar-H (C6)	Ortho to alkyl, para to Br.
7.36	Doublet ( Hz)	1H	Ar-H (C4)	Ortho to Br, para to alkyl.
7.54	Singlet (narrow)	1H	Ar-H (C2)	Isolated between Br and alkyl (most deshielded).

## C NMR (100 MHz, CDCl<sub>3</sub>)

### ) Key Signals

- Aliphatic:

25.6 (CH  
) , 51.2 (CH-NH  
).

- Aromatic:

122.9 (C-Br), 124.5 (C6), 129.4 (C2), 130.1 (C5), 130.5 (C4), 149.8 (C1, quaternary).

## B. Infrared (IR) Spectroscopy

The IR spectrum confirms the primary amine and the aryl bromide functionalities.

- 3350–3280 cm

: N–H stretching (doublet for primary amine).

- 2960–2870 cm

: C–H aliphatic stretching.

- 1590, 1470 cm

: Aromatic C=C ring stretches.

- 1070 cm

: C–N stretch.

- 690–780 cm

: C–Br stretch and meta-substituted benzene ring deformation.

## C. Mass Spectrometry (MS)

The fragmentation follows the "Nitrogen Rule" (even mass molecular ion for odd nitrogens) and characteristic

-cleavage.

- Molecular Ion [M]

: m/z 199/201 (1:1 ratio due to

Br/

Br isotopes).

- Base Peak: m/z 44.

- Mechanism:

-cleavage removes the bromophenyl group, leaving the stabilized iminium ion

.

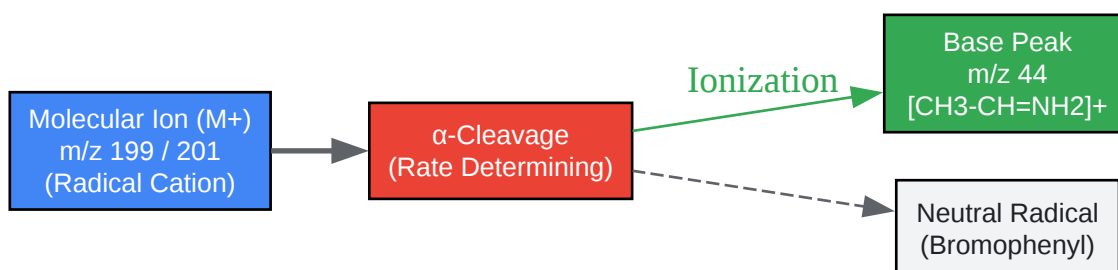
- Secondary Fragment: m/z 184/186 (Loss of -CH

).

## Visualization of Analytical Logic

### Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation mechanism (Alpha-Cleavage) dominating the mass spectrum.

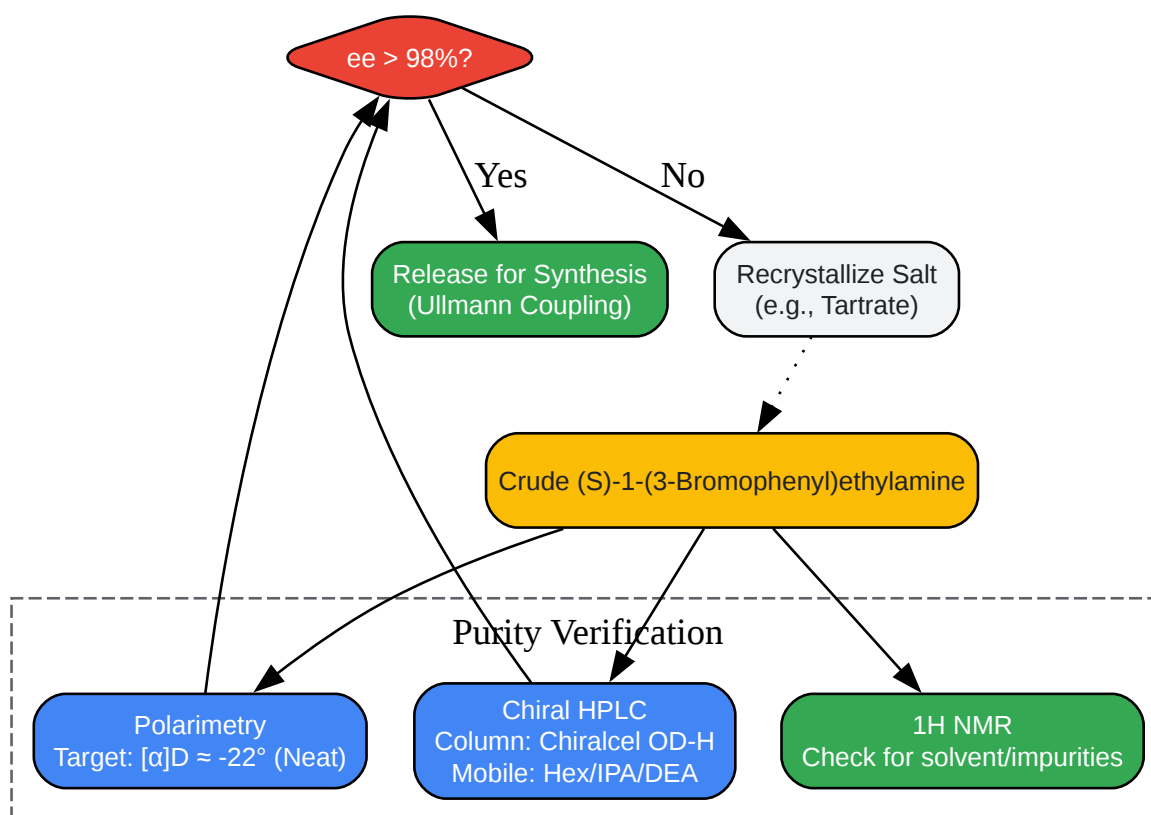


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Caption: Primary MS fragmentation pathway showing the formation of the resonance-stabilized iminium ion (m/z 44).

### Diagram 2: Chiral Characterization Workflow

A logical flow for verifying the identity and purity of the (S)-enantiomer.



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Caption: Analytical workflow for validating enantiomeric excess (ee) and chemical purity prior to application.

## Experimental Protocol: Enantiomeric Excess Determination

Objective: Quantify the ratio of (S)- to (R)-enantiomer.

- Sample Preparation: Dissolve 5 mg of the amine in 1 mL of Ethanol/Hexane (1:1).
- Instrument: HPLC with UV detector (254 nm).
- Column: Chiralcel OD-H (250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.
- Expected Results:
  - (S)-Enantiomer: Retention time ~  
(Major peak).
  - (R)-Enantiomer: Retention time ~  
(Minor peak).
  - Note: Elution order may vary based on specific column lots; confirm with a racemic standard.

## References

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- [2. \(S\)-1-\(3-Bromophenyl\)ethylamine | 139305-96-7 \[chemicalbook.com\]](#)
- [3. \(S\)-1-\(3-Bromophenyl\)ethylamine | 139305-96-7 \[chemicalbook.com\]](#)
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